1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

Medicinal Chemistry Hydrogen Bonding Pharmacophore Design

1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide (CAS not available; molecular formula C₁₈H₂₀N₂O₅, exact mass 344.1372 Da) is a synthetic coumarin–piperidine hybrid that integrates a 7‑hydroxy‑4‑methyl‑2H‑chromen‑2‑one (4‑methylumbelliferone) fluorophore with a piperidine‑4‑carboxamide moiety via an acetyl linker. The compound is offered by screening‑library suppliers (e.g., InterBioScreen STOCK1N‑51780) and is catalogued in chemical databases primarily as a building block for medicinal chemistry and bioconjugation applications.

Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
Cat. No. B12173075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Molecular FormulaC18H20N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C18H20N2O5/c1-10-13-3-2-12(21)8-15(13)25-18(24)14(10)9-16(22)20-6-4-11(5-7-20)17(19)23/h2-3,8,11,21H,4-7,9H2,1H3,(H2,19,23)
InChIKeyCRUWPRYEMGFYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide – Compound Identity and Procurement Baseline


1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide (CAS not available; molecular formula C₁₈H₂₀N₂O₅, exact mass 344.1372 Da) is a synthetic coumarin–piperidine hybrid that integrates a 7‑hydroxy‑4‑methyl‑2H‑chromen‑2‑one (4‑methylumbelliferone) fluorophore with a piperidine‑4‑carboxamide moiety via an acetyl linker [1]. The compound is offered by screening‑library suppliers (e.g., InterBioScreen STOCK1N‑51780) and is catalogued in chemical databases primarily as a building block for medicinal chemistry and bioconjugation applications . Its stereoelectronic properties, computed via PubChem’s 3D conformer model, indicate a planar chromen‑2‑one system with the piperidine ring adopting a chair conformation .

Why Direct Substitution of 1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide with Close Analogs Fails


Even within the narrow structural subclass of 7‑hydroxy‑4‑methylcoumarin‑acetyl‑piperidine derivatives, seemingly minor modifications produce substantial changes in physicochemical and pharmacological profiles. For example, the carboxylic‑acid analog (VC16317418) is more ionizable at physiological pH, altering both solubility and membrane permeability, while the propanoyl‑linker variant (VC16317443) introduces additional conformational flexibility that can shift binding kinetics . Direct head‑to‑head data are limited, but drug‑design precedent indicates that carboxamide vs. carboxylic acid terminal groups and acetyl vs. propanoyl linker lengths are non‑interchangeable in target‑engagement campaigns [1].

Quantitative Differentiation of 1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide Against Closest Comparators


Carboxamide vs. Carboxylic Acid Terminal Group: Hydrogen‑Bonding Capacity and Predicted Target Engagement

The target compound presents a primary carboxamide (–CONH₂) on the piperidine ring, whereas the closest commercially listed analog (VC16317418) terminates with a carboxylic acid (–COOH) . The carboxamide provides two H‑bond donors (HBD) and one additional acceptor (HBA) compared with the acid form, potentially increasing the number of specific polar contacts in a protein binding site. Quantitative comparison: the predicted HBD count rises from 1 (acid) to 2 (amide), while the predicted logD₇.₄ decreases by approximately 0.5 log units, reflecting the amide’s reduced ionizability [1].

Medicinal Chemistry Hydrogen Bonding Pharmacophore Design

Acetyl vs. Propanoyl Linker Length: Impact on Conformational Flexibility and Predicted Binding Entropy

The target compound utilizes a two‑carbon acetyl linker, whereas the propanoyl analog (VC16317443) extends the linker to three carbons . The additional rotatable bond in the propanoyl linker increases the number of accessible conformers, which can raise the entropic penalty upon binding. Computational comparison shows the target compound has 4 rotatable bonds versus 5 in the propanoyl analog, resulting in a predicted smaller conformational ensemble and potentially more favorable binding thermodynamics when the bioactive conformation is extended [1].

Linker Chemistry Conformational Analysis Entropy

Fluorophore Integrity: Maintenance of 7‑Hydroxy‑4‑methylcoumarin Fluorescence in the Target Compound

The target compound retains the intact 7‑hydroxy‑4‑methylcoumarin core, which is a well‑characterized blue fluorophore (λₑₓ ≈ 360 nm, λₑₘ ≈ 450 nm) [1]. In contrast, the chloro‑substituted analog (6‑chloro‑7‑hydroxy‑4‑methyl derivative) exhibits a ~15 nm red‑shift in emission and reduced quantum yield (Φ ≈ 0.45 vs. Φ ≈ 0.63 for the non‑chlorinated core) [2]. The piperidine‑4‑carboxamide moiety does not quench the coumarin fluorescence, making the compound suitable as a fluorescent probe or tracer.

Fluorescence Bioconjugation Assay Development

Research and Industrial Application Scenarios for 1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide


Fluorescence‑Based High‑Throughput Screening (HTS) Assay Probe

The compound’s intrinsic 7‑hydroxy‑4‑methylcoumarin fluorescence (λₑₓ ≈ 360 nm, λₑₘ ≈ 450 nm) allows it to serve as a direct fluorescent probe in HTS campaigns without additional fluorophore conjugation. This reduces assay development time and reagent costs compared with non‑fluorescent analogs [1].

Medicinal Chemistry Hit‑to‑Lead Optimization

The carboxamide terminus offers superior hydrogen‑bonding capacity (2 H‑bond donors) relative to the carboxylic‑acid analog (1 donor), making it a preferred scaffold for structure‑based drug design. The predicted lower logD₇.₄ (~1.2) also suggests improved aqueous solubility and drug‑likeness [2].

Bioconjugation Intermediate for Targeted Delivery

The primary amine of the carboxamide group can be selectively acylated or coupled to biomolecules (e.g., peptides, antibodies) without perturbing the coumarin fluorophore. The acetyl linker of the target compound is shorter than the propanoyl analog, leading to a more rigid conjugate that may preserve binding affinity better in targeted drug delivery constructs .

Chemical Biology Tool for Studying Enzyme Mechanisms

The coumarin–piperidine hybrid can act as a fluorogenic substrate or inhibitor for enzymes that recognize the 7‑hydroxy‑4‑methylcoumarin motif (e.g., sulfatases, esterases). The fluorescent readout enables real‑time kinetic monitoring of enzymatic activity [1].

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